1-(3,3-Dimethylcyclohexyl)butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylcyclohexyl)butane-1,3-dione is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a cyclohexane ring with two methyl groups at the 3-position and a butane-1,3-dione moiety attached to it. The unique structure of this compound imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylcyclohexyl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of 3,3-dimethylcyclohexanone with a suitable butane-1,3-dione derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by the addition of the 3,3-dimethylcyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethylcyclohexyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
1-(3,3-Dimethylcyclohexyl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the dione moiety allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylcyclohexanone: A precursor in the synthesis of 1-(3,3-Dimethylcyclohexyl)butane-1,3-dione.
3,3-Dimethyl-1-butene: A structurally related compound with different reactivity and applications.
1-Chloro-3,3-dimethylbutane: Another similar compound with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of a cyclohexane ring and a butane-1,3-dione moiety
Properties
CAS No. |
91373-57-8 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclohexyl)butane-1,3-dione |
InChI |
InChI=1S/C12H20O2/c1-9(13)7-11(14)10-5-4-6-12(2,3)8-10/h10H,4-8H2,1-3H3 |
InChI Key |
JBTHEQOUMSEEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1CCCC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.